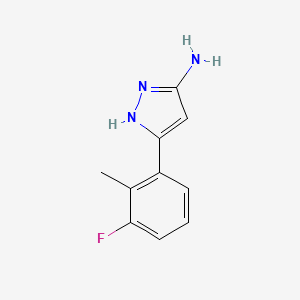![molecular formula C26H32O B13085663 1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone is an organic compound characterized by the presence of a biphenyl group attached to a dicyclohexylethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Ullmann reaction, Suzuki coupling, or direct arylation.
Attachment of Dicyclohexylethanone Moiety: The dicyclohexylethanone moiety is introduced through a Friedel-Crafts acylation reaction, where cyclohexanone is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dicyclohexylethanone moiety may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
1,1’-Biphenyl-4-carboxylic acid: A derivative with a carboxylic acid group.
2,2’-Dicyclohexyl-1,1’-biphenyl: A compound with two cyclohexyl groups attached to the biphenyl ring.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)-2,2-dicyclohexylethanone is unique due to the combination of the biphenyl and dicyclohexylethanone moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both aromatic and aliphatic characteristics are desired.
Propriétés
Formule moléculaire |
C26H32O |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2,2-dicyclohexyl-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C26H32O/c27-26(24-18-16-21(17-19-24)20-10-4-1-5-11-20)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1,4-5,10-11,16-19,22-23,25H,2-3,6-9,12-15H2 |
Clé InChI |
BSOHNIXJUPWHOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C2CCCCC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



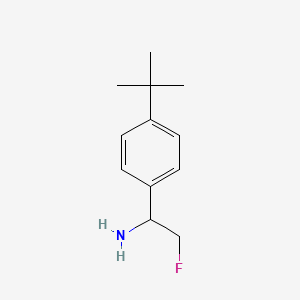
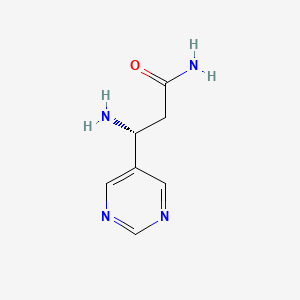

![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)
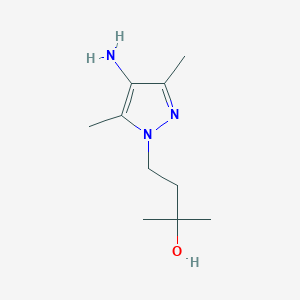
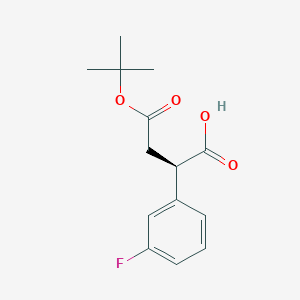
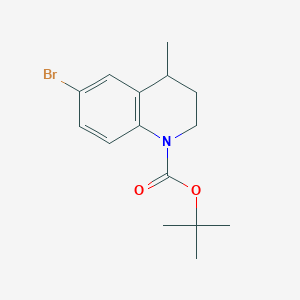
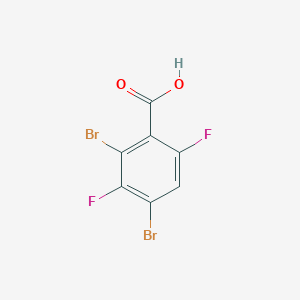
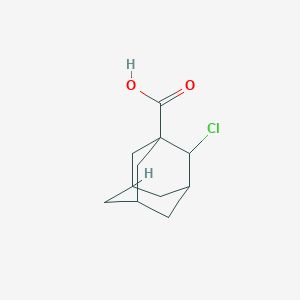
![2-O-tert-butyl 3-O-ethyl (3S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13085625.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B13085633.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea](/img/structure/B13085635.png)
